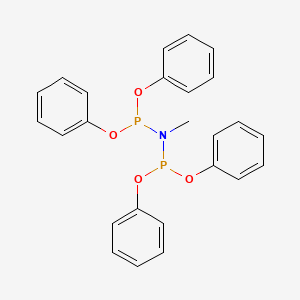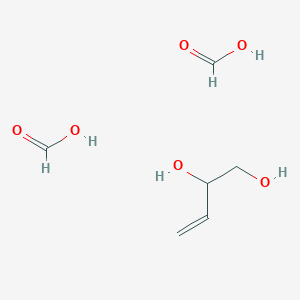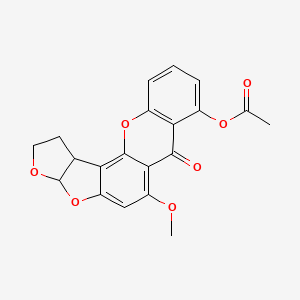
O-Acetyldihydrosterigmatocystin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Acetyldihydrosterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those in the Aspergillus genus. This compound is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has been studied for its potential effects on human health and its role in fungal metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyldihydrosterigmatocystin typically involves the acetylation of dihydrosterigmatocystin. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. in a research setting, it can be produced through controlled fermentation of Aspergillus species that naturally produce the compound. The fermentation process is optimized to maximize the yield of this compound while minimizing the production of other mycotoxins.
化学反応の分析
Types of Reactions
O-Acetyldihydrosterigmatocystin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more polar compounds, while reduction can yield less polar derivatives.
科学的研究の応用
O-Acetyldihydrosterigmatocystin has several applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins.
Biology: Researchers investigate its effects on cellular processes and its role in fungal metabolism.
Medicine: Studies focus on its toxicological effects and potential as a carcinogen.
Industry: It is used in the development of detection methods for mycotoxins in food and feed products.
作用機序
The mechanism of action of O-Acetyldihydrosterigmatocystin involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. It can penetrate cell membranes and bind to DNA, causing structural changes that disrupt normal cellular functions. This interaction can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, contributing to cancer development.
類似化合物との比較
Similar Compounds
Sterigmatocystin: The parent compound of O-Acetyldihydrosterigmatocystin, known for its carcinogenic properties.
Aflatoxin B1: Another potent mycotoxin produced by Aspergillus species.
O-Acetylsterigmatocystin: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific acetylation, which affects its chemical behavior and biological activity. Compared to sterigmatocystin, the acetyl group in this compound can influence its solubility and reactivity, making it a distinct compound for research purposes.
特性
CAS番号 |
58086-33-2 |
|---|---|
分子式 |
C20H16O7 |
分子量 |
368.3 g/mol |
IUPAC名 |
(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-15-yl) acetate |
InChI |
InChI=1S/C20H16O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-5,8,10,20H,6-7H2,1-2H3 |
InChIキー |
PJJWGYZJXVDGSN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


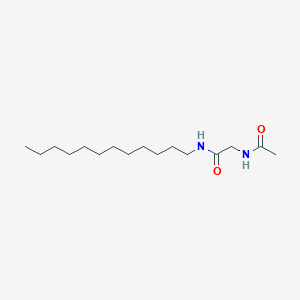


![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
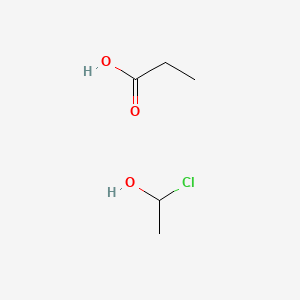
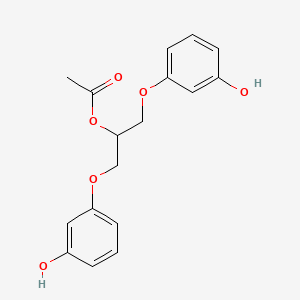
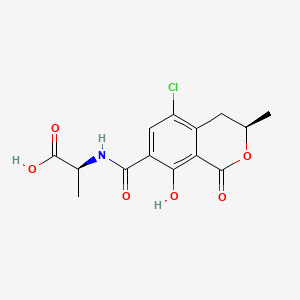
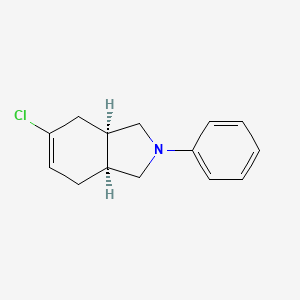
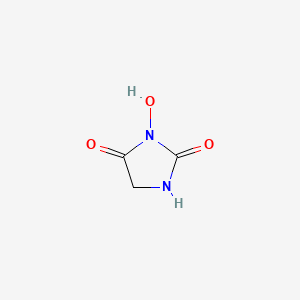
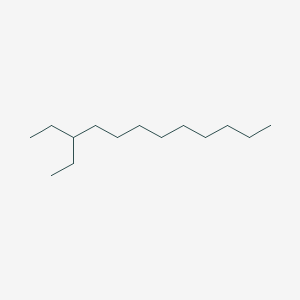
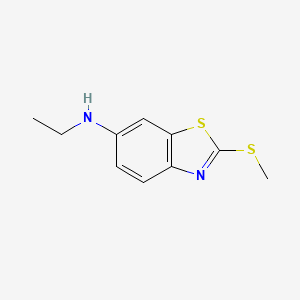
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
